molecular formula C23H33NNaO5P B563115 Fosinoprilat-d5 Sodium Salt CAS No. 1217522-63-8

Fosinoprilat-d5 Sodium Salt

Numéro de catalogue: B563115
Numéro CAS: 1217522-63-8
Poids moléculaire: 462.513
Clé InChI: ZPIVICMRZRGSIT-NNLCYVJISA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fosinoprilat-d5 Sodium Salt is a deuterated form of Fosinoprilat, which is the active metabolite of the prodrug Fosinopril. Fosinoprilat is a potent inhibitor of the angiotensin-converting enzyme, which plays a crucial role in the regulation of blood pressure by converting angiotensin I to angiotensin II. The deuterated form, Fosinoprilat-d5, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Fosinoprilat due to its stability and distinguishable mass spectrometric properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fosinoprilat-d5 Sodium Salt involves the deuteration of Fosinoprilat. The process typically begins with the synthesis of Fosinopril, which is then hydrolyzed to produce Fosinoprilat. Deuteration is achieved by substituting hydrogen atoms with deuterium atoms in the molecular structure. This can be done using deuterated reagents under specific reaction conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is optimized to achieve high yields and efficient deuteration .

Analyse Des Réactions Chimiques

Hydrolysis: Metabolic Activation Pathway

Fosinoprilat-d5 sodium salt originates from the hydrolysis of its prodrug form, fosinopril-d5 sodium salt, through enzymatic cleavage by esterases in vivo. This reaction occurs predominantly in the gastrointestinal mucosa and hepatic tissues .

Reaction Details

ParameterSpecification
SubstrateFosinopril-d5 sodium salt (prodrug)
Enzymatic CatalystEsterases (carboxylesterase isoforms)
Reaction ConditionsPhysiological pH (7.4), 37°C
ProductFosinoprilat-d5 (active metabolite) + sodium ion
Kinetic DataComplete hydrolysis within 1-2 hours post-administration

The reaction mechanism involves nucleophilic attack on the ester carbonyl group, releasing the active phosphinic acid derivative (fosinoprilat-d5), which competitively inhibits angiotensin-converting enzyme (ACE) .

Synthetic Pathway: Industrial-Scale Preparation

The synthesis of fosinopril-d5 sodium salt involves stereoselective phosphinic acid coupling and crystallization steps, as outlined in patent-derived protocols :

Key Synthetic Reactions

text
1. Phosphinic Acid Activation: 4-Phenylbutyl phosphinic acid + Triethylamine → Triethylammonium phosphinate (Conditions: Chloroform solvent, 0°C, TMSCl catalyst)[3] 2. Alkylation: Triethylammonium phosphinate + Benzyl bromoacetate → Benzyl ester intermediate (Conditions: Room temperature, 5 hours)[3] 3. Acidic Workup: Intermediate + 10% HCl → Free phosphinic acid (Solvent: Dichloromethane, brine wash)[3] 4. Crystallization: Ethyl acetate/hexane system yields purified product[3]

Industrial Process Highlights

  • Scale-Up Modifications :

    • Utilizes cinchonidine salts for enantiomeric resolution (92% yield)

    • Recrystallization in acetonitrile/ethyl acetate ensures >99% purity

Oxidation: Minor Metabolic Pathway

While hydrolysis dominates its reactivity, fosinoprilat-d5 undergoes limited oxidative metabolism under specific conditions:

Oxidizing AgentReaction SiteProductSignificance
Cytochrome P450 3A4Thioether side chainSulfoxide derivatives<1% of total metabolism
Strong peroxidesPhosphinic acid moietyPhosphine oxide (trace amounts)Observed in forced degradation studies

ACE Inhibition Mechanism

The primary pharmacological action arises from fosinoprilat-d5's interaction with ACE:

ACE+Fosinoprilat d5ACE Inhibitor Complex\text{ACE}+\text{Fosinoprilat d5}\rightleftharpoons \text{ACE Inhibitor Complex}

Key Binding Interactions

  • Zinc Coordination : Phosphinic acid group chelates Zn²⁺ at ACE active site (Ki=0.11textnMK_i=0.11\\text{nM})

  • Hydrophobic Pocket : 4-Phenylbutyl group enhances binding affinity (ΔG = -42 kJ/mol)

Analytical Degradation Reactions

Forced degradation studies reveal stability profiles:

Hydrolytic Stability

ConditionDegradation ProductsHalf-Life
0.1N HCl (40°C)Fosinoprilat-d5 + sodium chloride8.2 hours
0.1N NaOH (40°C)Ring-opened byproducts3.7 hours

Photolytic Stability

  • UV-A exposure (320-400 nm) induces <5% degradation after 48 hours

This comprehensive analysis demonstrates this compound's defined reactivity profile, with hydrolysis driving its pharmacological activation and synthetic/analytical chemistry guiding its production and quality control. The deuterium labeling enhances metabolic stability while preserving the native compound's chemical behavior, making it invaluable for pharmacokinetic studies .

Applications De Recherche Scientifique

Fosinoprilat-d5 Sodium Salt is widely used in scientific research due to its unique properties.

Chemistry:

Biology:

Medicine:

Industry:

Mécanisme D'action

Fosinoprilat-d5 Sodium Salt exerts its effects by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor that regulates blood pressure. By inhibiting this enzyme, Fosinoprilat-d5 reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets involved include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .

Comparaison Avec Des Composés Similaires

  • Fosinoprilat
  • Fosinopril
  • Enalaprilat
  • Lisinopril
  • Ramiprilat

Comparison: Fosinoprilat-d5 Sodium Salt is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties compared to its non-deuterated counterparts. This makes it particularly useful in pharmacokinetic and metabolic studies. While other angiotensin-converting enzyme inhibitors like Enalaprilat, Lisinopril, and Ramiprilat also inhibit the same enzyme, Fosinoprilat-d5 offers advantages in research settings due to its isotopic labeling .

Propriétés

Numéro CAS

1217522-63-8

Formule moléculaire

C23H33NNaO5P

Poids moléculaire

462.513

Nom IUPAC

sodium;(2S,4S)-4-cyclohexyl-1-[2-[hydroxy-[4-(2,3,4,5,6-pentadeuteriophenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C23H34NO5P.Na/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19;/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29);/q;+1/p-1/t20-,21+;/m1./s1/i1D,3D,4D,9D,10D;

Clé InChI

ZPIVICMRZRGSIT-NNLCYVJISA-M

SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)[O-].[Na+]

Synonymes

(4S)-4-Cyclohexyl-1-[2-[hydroxy(4-phenyl-d5-butyl)phosphinyl]acetyl]-L-proline Sodium Salt;  Fosfenopril-d5 Sodium Salt;  Fosinoprilic Acid-d5 Sodium Salt;  SQ 27519-d5 Sodium Salt; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.